molecular formula C13H12FNO2S B2966629 3-fluoro-N-(4-methylphenyl)benzenesulfonamide CAS No. 670271-62-2

3-fluoro-N-(4-methylphenyl)benzenesulfonamide

Cat. No.: B2966629
CAS No.: 670271-62-2
M. Wt: 265.3
InChI Key: YLOQYCVUGOEEMV-UHFFFAOYSA-N
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Description

3-Fluoro-N-(4-methylphenyl)benzenesulfonamide is a sulfonamide derivative characterized by a fluorine atom at the 3-position of the benzene ring and a 4-methylphenyl group attached to the sulfonamide nitrogen. The fluorine atom enhances electronegativity and metabolic stability, while the 4-methylphenyl group may influence lipophilicity and target binding .

Properties

IUPAC Name

3-fluoro-N-(4-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FNO2S/c1-10-5-7-12(8-6-10)15-18(16,17)13-4-2-3-11(14)9-13/h2-9,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOQYCVUGOEEMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-N-(4-methylphenyl)benzenesulfonamide typically involves the reaction of 4-fluoroaniline with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

3-fluoro-N-(4-methylphenyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted sulfonamides.

Scientific Research Applications

3-fluoro-N-(4-methylphenyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-fluoro-N-(4-methylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. By inhibiting these enzymes, the compound can disrupt cellular processes like pH regulation and ion transport, leading to potential therapeutic effects .

Comparison with Similar Compounds

Structural Features

The table below compares key structural attributes and molecular properties:

Compound Name Molecular Formula Molecular Weight Substituents/Functional Groups Key Structural Differences
3-Fluoro-N-(4-methylphenyl)benzenesulfonamide C₁₃H₁₂FNO₂S 265.30 g/mol - 3-Fluoro, N-(4-methylphenyl) Reference compound
MP-A08 () C₂₆H₂₄N₂O₄S₂ 508.61 g/mol Dual benzenesulfonamide groups, benzilideneaniline Central linker, dual sulfonamide moieties
Celecoxib () C₁₇H₁₄F₃N₃O₂S 381.38 g/mol Trifluoromethyl, pyrazole ring Pyrazole core, trifluoromethyl group
3-Fluoro-N-(piperidin-4-yl)benzenesulfonamide HCl (20) C₁₁H₁₅ClFN₂O₂S 318.77 g/mol Piperidine ring, hydrochloride salt Basic piperidine substituent, salt form
4-Fluoro-N-([3-(4-methoxyphenyl)-5-isoxazolyl]methyl)benzenesulfonamide (21) C₁₇H₁₅FN₂O₄S 362.38 g/mol Isoxazole ring, 4-methoxyphenyl Isoxazole linker, 4-fluoro position

Key Observations :

  • MP-A08 () features dual sulfonamide groups linked by a benzilideneaniline core, enabling dual SphK1/2 inhibition (Ki = 27 μM and 7 μM, respectively). This contrasts with the single sulfonamide in the reference compound, suggesting divergent target profiles.
  • Celecoxib () incorporates a pyrazole ring and trifluoromethyl group, contributing to its cyclooxygenase-2 (COX-2) selectivity. The absence of a heterocyclic core in the reference compound may limit COX-2 affinity.
  • The piperidine derivative () introduces a basic nitrogen, enhancing solubility via salt formation, whereas the reference compound’s 4-methylphenyl group increases hydrophobicity.

Pharmacological Activity

  • Anticancer Potential: Analogues with pyridine/pyrazole appendages (e.g., ) show kinase inhibitory effects. For instance, 1p () demonstrated anticancer activity via kinase modulation, though the reference compound’s lack of a heterocyclic scaffold may reduce similar efficacy .
  • Enzyme Inhibition : MP-A08 ’s dual SphK1/2 inhibition contrasts with Celecoxib ’s COX-2 selectivity. The reference compound’s fluorine atom may enhance binding to enzymes reliant on halogen bonds, but specific targets remain unverified .
  • Antimicrobial Activity : Sulfonamides like 4-methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide () exhibit antimicrobial properties. The reference compound’s 3-fluoro and 4-methyl groups could similarly disrupt microbial enzymes, though direct evidence is lacking .

Physicochemical Properties

  • Solubility : MP-A08 ’s dual sulfonamide groups and planar structure may reduce solubility compared to the reference compound’s simpler scaffold. The piperidine hydrochloride derivative () shows improved aqueous solubility due to ionic character .
  • Metabolic Stability : The 3-fluoro group in the reference compound likely enhances resistance to oxidative metabolism, similar to Celecoxib ’s trifluoromethyl group .

Biological Activity

3-Fluoro-N-(4-methylphenyl)benzenesulfonamide is a sulfonamide compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C13H12FNO2S\text{C}_{13}\text{H}_{12}\text{F}\text{N}\text{O}_{2}\text{S}

This compound contains a sulfonamide functional group, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and proteins:

  • Inhibition of Carbonic Anhydrase IX : This enzyme is often overexpressed in cancer cells. Inhibition disrupts pH regulation within tumor cells, leading to apoptosis.
  • Antimicrobial Activity : The compound has shown efficacy against certain bacterial enzymes, interfering with their growth and proliferation.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. Below is a summary of its activity against various cancer cell lines:

Cell Line IC50 (μM) Mechanism
MCF-7 (Breast Cancer)0.65Induction of apoptosis via caspase activation
HCT-116 (Colon Cancer)1.54Cell cycle arrest at G1 phase
A549 (Lung Cancer)0.11Microtubule destabilization

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • It demonstrated selective inhibition against certain bacterial strains with minimal cytotoxicity towards human cells.
  • The mechanism involves interference with bacterial enzyme activity, leading to growth inhibition.

Case Studies

Several studies have explored the biological activity of sulfonamide derivatives, including this compound:

  • Study on Anticancer Properties : A study evaluated various sulfonamide derivatives for their anticancer effects. The results indicated that compounds with electron-withdrawing groups, such as fluorine, exhibited enhanced potency against cancer cell lines compared to their non-fluorinated counterparts .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial efficacy of sulfonamides. Results showed that this compound effectively inhibited bacterial growth in vitro, supporting its potential as an antimicrobial agent.

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